Lipophilicity vs. Unsubstituted Analog
tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate exhibits a calculated LogP of 2.69-2.76 [1]. This represents a significant increase in lipophilicity compared to its unsubstituted parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), which has a calculated XLogP3 of 0.6 [2]. The addition of the 2-propyl group increases the LogP by over 2 units.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 - 2.76 |
| Comparator Or Baseline | tert-Butyl 4-oxopiperidine-1-carboxylate, LogP = 0.6 (XLogP3) |
| Quantified Difference | Increase of >2.0 LogP units |
| Conditions | In silico calculation (Chemsrc and Leyan databases) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and solubility, which are critical parameters for the compound's use as a building block in medicinal chemistry for targets requiring enhanced hydrophobic interactions or for improving the pharmacokinetic profile of downstream candidates.
- [1] Chemsrc. (n.d.). CAS No. 1245643-80-4. View Source
- [2] PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. View Source
